Methyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate: is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a fluoro and methoxy group on the phenyl ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of Substituents: The fluoro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate: has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation .
Comparison with Similar Compounds
Methyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate: can be compared with other similar compounds, such as:
Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate: Lacks the fluoro group, which may reduce its binding affinity to certain targets.
Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate: Lacks the methoxy group, which may affect its solubility and bioavailability.
Methyl 5-(2,4-dimethylphenyl)isoxazole-3-carboxylate: Contains methyl groups instead of fluoro and methoxy groups, leading to different chemical and biological properties.
These comparisons highlight the uniqueness of This compound
Properties
Molecular Formula |
C12H10FNO4 |
---|---|
Molecular Weight |
251.21 g/mol |
IUPAC Name |
methyl 5-(2-fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H10FNO4/c1-16-7-3-4-8(9(13)5-7)11-6-10(14-18-11)12(15)17-2/h3-6H,1-2H3 |
InChI Key |
MUQZINJSELCGLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NO2)C(=O)OC)F |
Origin of Product |
United States |
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